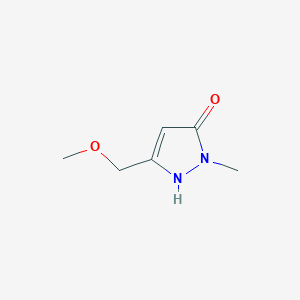
5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a thiazole ring, and a piperidine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be confirmed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR .Scientific Research Applications
Optical Sensors and Biological Applications
Compounds with structures similar to 5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine have been extensively studied for their potential in biological and medicinal applications. A notable area of research involves the use of pyrimidine derivatives as exquisite sensing materials. These compounds, due to their ability to form both coordination and hydrogen bonds, are suitable for use as optical sensors, highlighting a broad range of biological and medicinal applications (Jindal & Kaur, 2021).
Synthesis of Pyranopyrimidine Scaffolds
The pyranopyrimidine core is recognized for its extensive synthetic applications and bioavailability, making it a key precursor for the medicinal and pharmaceutical industries. Research has focused on the application of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, emphasizing the adaptability of these compounds in pharmaceutical development (Parmar, Vala, & Patel, 2023).
Central Nervous System (CNS) Drug Synthesis
Functional chemical groups related to 5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine have been identified as potential lead molecules for the synthesis of compounds with CNS activity. This research underscores the importance of heterocycles containing nitrogen, sulfur, and oxygen in the development of novel CNS-acting drugs (Saganuwan, 2017).
Electroluminescent and Photovoltaic Materials
The incorporation of pyrimidine fragments into π-extended conjugated systems is of significant value for the creation of novel optoelectronic materials. Research in this area has demonstrated the potential of functionalized quinazolines and pyrimidines in the development of electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the versatility of these compounds in optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Future Directions
properties
IUPAC Name |
5-methyl-N-(2-methyl-6-piperidin-3-ylpyrimidin-4-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5S/c1-9-7-16-14(20-9)19-13-6-12(17-10(2)18-13)11-4-3-5-15-8-11/h6-7,11,15H,3-5,8H2,1-2H3,(H,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZYDYYHKHVDJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC2=NC(=NC(=C2)C3CCCNC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B1400983.png)







![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid](/img/structure/B1400999.png)

![N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine](/img/structure/B1401002.png)
